Benzyloxycarbonylaminoacetyl chloride

Description

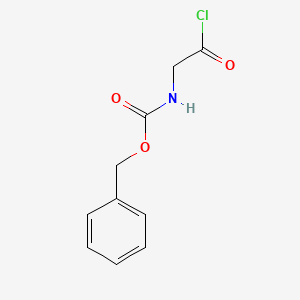

Benzyloxycarbonylaminoacetyl chloride is a specialized acyl chloride derivative used primarily in organic synthesis, particularly in peptide chemistry. The compound features a benzyloxycarbonyl (Z) group attached to an aminoacetyl chloride moiety, rendering it highly reactive toward nucleophiles. This structure (Cl-CO-CH₂-NH-Z, where Z = C₆H₅CH₂O-CO-) enables its use as an activating agent for introducing protected amino groups into target molecules.

Properties

IUPAC Name |

benzyl N-(2-chloro-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJNNRNPEWJNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481931 | |

| Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15050-24-5 | |

| Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxycarbonylaminoacetyl chloride can be synthesized through the reaction of benzyloxycarbonylaminoacetic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_9\text{H}_9\text{NO}4 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{10}\text{ClNO}_3 + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyloxycarbonylaminoacetic acid and hydrochloric acid.

Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohol

Biological Activity

Introduction

Benzyloxycarbonylaminoacetyl chloride (also known as Z-Ac-Cl) is a derivative of amino acids that serves as an important building block in peptide synthesis and has potential biological applications. Its structural characteristics enable it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of Z-Ac-Cl, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl group (Z-group) attached to an aminoacetyl moiety. The chemical structure can be represented as follows:

This compound is typically used in the synthesis of peptides due to its ability to protect amino groups during chemical reactions.

Mechanisms of Biological Activity

The biological activity of Z-Ac-Cl can be attributed to several mechanisms:

- Enzyme Inhibition : Z-Ac-Cl can act as an inhibitor for various enzymes, particularly those involved in peptide bond formation.

- Cellular Uptake : The compound's lipophilicity allows it to permeate cellular membranes, facilitating its interaction with intracellular targets.

- Protein Modification : As a reactive acyl chloride, Z-Ac-Cl can modify proteins by acylating amino acid residues, affecting their function.

Antitumor Activity

Recent studies have indicated that derivatives of Z-Ac-Cl exhibit antitumor properties. For instance, compounds synthesized from Z-Ac-Cl have shown inhibitory effects on cancer cell proliferation through apoptosis induction.

Antimicrobial Properties

Z-Ac-Cl has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is often linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antitumor Effects

A study conducted on a series of peptide derivatives synthesized from Z-Ac-Cl revealed significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, indicating that certain derivatives had IC50 values in the low micromolar range (Table 1).

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 5.2 |

| Derivative B | 12.8 |

| Derivative C | 3.4 |

This suggests that modifications to the Z-Ac-Cl structure can enhance its antitumor efficacy.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial effects of Z-Ac-Cl derivatives were assessed against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were measured, showing promising results (Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that Z-Ac-Cl derivatives could serve as potential candidates for developing new antimicrobial agents.

Research Findings

Research has shown that the biological activity of Z-Ac-Cl is influenced by several factors:

- Concentration : Higher concentrations generally lead to increased biological activity.

- Chemical Modifications : Alterations in the side chains or functional groups can significantly impact potency and selectivity.

- Environmental Conditions : pH and temperature variations can affect the stability and reactivity of Z-Ac-Cl.

Comparison with Similar Compounds

Research Findings and Key Differences

Reactivity Trends: Acyl chlorides (e.g., benzoyl, acetyl) exhibit higher reactivity than alkyl chlorides (e.g., benzyl chloride) due to the electron-withdrawing carbonyl group .

Applications in Synthesis: Benzoyl chloride is preferred for aromatic acylation, while acetyl chloride is used for small-scale acetylation. This compound specializes in peptide bond formation .

Environmental and Health Impact: Benzoyl chloride and benzyl chloride are regulated due to carcinogenicity and environmental persistence . This compound likely requires similar disposal protocols for halogenated waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.